molecular formula C11H19NO2 B592261 Tert-butyl 3-vinylpyrrolidine-1-carboxylate CAS No. 753015-96-2

Tert-butyl 3-vinylpyrrolidine-1-carboxylate

Cat. No. B592261
Key on ui cas rn: 753015-96-2
M. Wt: 197.278
InChI Key: AIWBHQLFAKSRML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07098331B2

Procedure details

n-Butyllithium in hexane (44 cm3 of a 1.6 N solution) was added drop-wise to a suspension of 25.5 g (71 mmol) of triphenylmethylphosphonium bromide in 300 cm3 of tetrahydrofuran, which was under argon and cooled to 0° C. The reaction mixture was stirred at 0° C. for 0.5 h and then admixed with a solution of 7.1 g (35.6 mmol) of racemic 3-formylpyrrolidine-1-carboxylic acid tert-butyl ester in 100 cm3 of tetrahydrofuran. After 2.5 hours of reaction at a temperature in the region of 22° C., the mixture was poured into 600 cm3 of saturated aqueous ammonium chloride solution. Following addition of ethyl acetate the organic phase was taken off by decanting, washed twice with water and with saturated sodium chloride solution and then dried over magnesium sulfate and concentrated to dryness under reduced pressure (2.7 kPa). The resulting oil was purified by chromatography on silica gel [eluent: cyclohexane/ethyl acetate (95/5 then 9/1 by volume)]. Concentration of the fractions under reduced pressure (2.7 kPa) gave 6.3 g of racemic 3-vinylpyrrolidine-1-carboxylic acid tert-butyl ester in the form of a colorless oil. Mass spectrum (ES): m/z 198 (MH+), m/z=142.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
triphenylmethylphosphonium bromide
Quantity
25.5 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
7.1 g
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([Li])CCC.[Br-].C1([C:13]([PH3+])([C:20]2[CH:25]=[CH:24]C=[CH:22][CH:21]=2)C2C=CC=CC=2)C=CC=CC=1.[C:27]([O:31][C:32]([N:34]1CCC(C=O)C1)=[O:33])([CH3:30])([CH3:29])[CH3:28].[Cl-].[NH4+]>CCCCCC.O1CCCC1.C(OCC)(=O)C>[C:27]([O:31][C:32]([N:34]1[CH2:24][CH2:25][CH:20]([CH:21]=[CH2:22])[CH2:13]1)=[O:33])([CH3:30])([CH3:29])[CH3:28] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
triphenylmethylphosphonium bromide
Quantity
25.5 g
Type
reactant
Smiles
[Br-].C1(=CC=CC=C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)[PH3+]
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
7.1 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(CC1)C=O
Step Four
Name
Quantity
600 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 2.5 hours of reaction at a temperature in the region of 22° C.
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
by decanting
WASH
Type
WASH
Details
washed twice with water and with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (2.7 kPa)
CUSTOM
Type
CUSTOM
Details
The resulting oil was purified by chromatography on silica gel [eluent

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(CC1)C=C
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07098331B2

Procedure details

n-Butyllithium in hexane (44 cm3 of a 1.6 N solution) was added drop-wise to a suspension of 25.5 g (71 mmol) of triphenylmethylphosphonium bromide in 300 cm3 of tetrahydrofuran, which was under argon and cooled to 0° C. The reaction mixture was stirred at 0° C. for 0.5 h and then admixed with a solution of 7.1 g (35.6 mmol) of racemic 3-formylpyrrolidine-1-carboxylic acid tert-butyl ester in 100 cm3 of tetrahydrofuran. After 2.5 hours of reaction at a temperature in the region of 22° C., the mixture was poured into 600 cm3 of saturated aqueous ammonium chloride solution. Following addition of ethyl acetate the organic phase was taken off by decanting, washed twice with water and with saturated sodium chloride solution and then dried over magnesium sulfate and concentrated to dryness under reduced pressure (2.7 kPa). The resulting oil was purified by chromatography on silica gel [eluent: cyclohexane/ethyl acetate (95/5 then 9/1 by volume)]. Concentration of the fractions under reduced pressure (2.7 kPa) gave 6.3 g of racemic 3-vinylpyrrolidine-1-carboxylic acid tert-butyl ester in the form of a colorless oil. Mass spectrum (ES): m/z 198 (MH+), m/z=142.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
triphenylmethylphosphonium bromide
Quantity
25.5 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
7.1 g
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([Li])CCC.[Br-].C1([C:13]([PH3+])([C:20]2[CH:25]=[CH:24]C=[CH:22][CH:21]=2)C2C=CC=CC=2)C=CC=CC=1.[C:27]([O:31][C:32]([N:34]1CCC(C=O)C1)=[O:33])([CH3:30])([CH3:29])[CH3:28].[Cl-].[NH4+]>CCCCCC.O1CCCC1.C(OCC)(=O)C>[C:27]([O:31][C:32]([N:34]1[CH2:24][CH2:25][CH:20]([CH:21]=[CH2:22])[CH2:13]1)=[O:33])([CH3:30])([CH3:29])[CH3:28] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
triphenylmethylphosphonium bromide
Quantity
25.5 g
Type
reactant
Smiles
[Br-].C1(=CC=CC=C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)[PH3+]
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
7.1 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(CC1)C=O
Step Four
Name
Quantity
600 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 2.5 hours of reaction at a temperature in the region of 22° C.
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
by decanting
WASH
Type
WASH
Details
washed twice with water and with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (2.7 kPa)
CUSTOM
Type
CUSTOM
Details
The resulting oil was purified by chromatography on silica gel [eluent

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(CC1)C=C
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07098331B2

Procedure details

n-Butyllithium in hexane (44 cm3 of a 1.6 N solution) was added drop-wise to a suspension of 25.5 g (71 mmol) of triphenylmethylphosphonium bromide in 300 cm3 of tetrahydrofuran, which was under argon and cooled to 0° C. The reaction mixture was stirred at 0° C. for 0.5 h and then admixed with a solution of 7.1 g (35.6 mmol) of racemic 3-formylpyrrolidine-1-carboxylic acid tert-butyl ester in 100 cm3 of tetrahydrofuran. After 2.5 hours of reaction at a temperature in the region of 22° C., the mixture was poured into 600 cm3 of saturated aqueous ammonium chloride solution. Following addition of ethyl acetate the organic phase was taken off by decanting, washed twice with water and with saturated sodium chloride solution and then dried over magnesium sulfate and concentrated to dryness under reduced pressure (2.7 kPa). The resulting oil was purified by chromatography on silica gel [eluent: cyclohexane/ethyl acetate (95/5 then 9/1 by volume)]. Concentration of the fractions under reduced pressure (2.7 kPa) gave 6.3 g of racemic 3-vinylpyrrolidine-1-carboxylic acid tert-butyl ester in the form of a colorless oil. Mass spectrum (ES): m/z 198 (MH+), m/z=142.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
triphenylmethylphosphonium bromide
Quantity
25.5 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
7.1 g
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([Li])CCC.[Br-].C1([C:13]([PH3+])([C:20]2[CH:25]=[CH:24]C=[CH:22][CH:21]=2)C2C=CC=CC=2)C=CC=CC=1.[C:27]([O:31][C:32]([N:34]1CCC(C=O)C1)=[O:33])([CH3:30])([CH3:29])[CH3:28].[Cl-].[NH4+]>CCCCCC.O1CCCC1.C(OCC)(=O)C>[C:27]([O:31][C:32]([N:34]1[CH2:24][CH2:25][CH:20]([CH:21]=[CH2:22])[CH2:13]1)=[O:33])([CH3:30])([CH3:29])[CH3:28] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
triphenylmethylphosphonium bromide
Quantity
25.5 g
Type
reactant
Smiles
[Br-].C1(=CC=CC=C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)[PH3+]
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
7.1 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(CC1)C=O
Step Four
Name
Quantity
600 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 2.5 hours of reaction at a temperature in the region of 22° C.
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
by decanting
WASH
Type
WASH
Details
washed twice with water and with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (2.7 kPa)
CUSTOM
Type
CUSTOM
Details
The resulting oil was purified by chromatography on silica gel [eluent

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(CC1)C=C
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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